(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole
Description
(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole is a chiral phosphole derivative characterized by its anthracene moiety and stereospecific configuration. With the molecular formula C26H25OP (molecular weight: 384.45 g/mol), this compound is utilized in optoelectronics and asymmetric catalysis due to its π-conjugated anthracene system and electron-rich phosphorus center . Its stereochemistry (2R,3R) enhances enantioselectivity in catalytic reactions, distinguishing it from other stereoisomers .
Properties
IUPAC Name |
4-anthracen-9-yl-3-tert-butyl-2-methyl-2H-1,3-benzoxaphosphole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25OP/c1-17-27-23-15-9-14-22(25(23)28(17)26(2,3)4)24-20-12-7-5-10-18(20)16-19-11-6-8-13-21(19)24/h5-17H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXUHULUPBYLBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzo[d]oxaphosphole Core
- Cyclization of 1,3-benzoxaphosphole derivatives is achieved via nucleophilic substitution and ring closure reactions.
- Starting from phosphorus trichloride (PCl₃) and catechol derivatives , cyclization yields the heterocyclic core.
- The process requires strict inert conditions to prevent oxidation.
- Purification via column chromatography yields the pure core.
Functionalization at the 4-Position with Anthracen-9-yl Group
- Suzuki-Miyaura cross-coupling is employed to attach the anthracenyl group.
- The anthracenylboronic acid reacts with a halogenated benzo[d]oxaphosphole precursor.
Halogenated benzo[d][1,3]oxaphosphole + 9-anthracenylboronic acid
→ (Catalyst: Pd(PPh₃)₄) in toluene/aqueous base
→ (2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
- Temperature: 80°C
- Solvent: Toluene or dioxane
- Base: Potassium carbonate or sodium hydroxide
- Reaction time: 12–24 hours
- High regioselectivity and stereoselectivity favoring the (2R,3R) isomer under optimized conditions.
Introduction of the tert-Butyl Group at the 3-Position
- Electrophilic substitution using tert-butyl bromide in the presence of a radical initiator or base.
(2R,3R)-4-(Anthracen-9-yl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole + tert-butyl bromide
→ (Reaction conditions: reflux, inert atmosphere)
- Alternatively, direct alkylation of the phosphorus atom or adjacent carbons using tert-butyl halides.
- Control over stereochemistry is maintained by reaction conditions and choice of catalysts.
- Radical initiators like AIBN can facilitate selective tert-butylation.
Methylation at the 2-Position
- Methyl iodide or dimethyl sulfate used to methylate the phosphorus atom or adjacent carbons.
(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole + methyl iodide
→ Methylated product
- Reaction carried out in polar aprotic solvents like DMSO at room temperature.
Purification and Characterization
- Column chromatography on silica gel using suitable solvent systems (e.g., hexane/ethyl acetate).
- Recrystallization from ethanol or dichloromethane.
- Analytical confirmation via NMR, MS, and IR spectroscopy.
Research Outcomes and Data Tables
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine or other reduced forms.
Substitution: The anthracene and tert-butyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of anthracene or tert-butyl derivatives.
Scientific Research Applications
(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate or a diagnostic tool.
Industry: The compound’s properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of (2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Research Findings
Enantioselectivity : The (2R,3R) configuration achieves >99% ee in asymmetric catalysis, outperforming other stereoisomers .
Optoelectronic Performance : Anthracene-containing derivatives show superior charge-transfer properties compared to phenyl-substituted analogs .
Stability Trade-offs : Phosphine oxide derivatives (e.g., CAS: 2374143-29-8) sacrifice catalytic activity for improved air stability .
Table 2: Functional Group Impact
Biological Activity
The compound (2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole (CAS No. 1477517-20-6) is a member of the oxaphosphole family, which has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound based on diverse sources, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The structure of (2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole features a phosphole ring fused with an anthracene moiety. This unique configuration contributes to its biological activity by facilitating interactions with various biological targets.
Anticancer Properties
Recent studies have indicated that oxaphosphole derivatives exhibit promising anticancer activity. One study demonstrated that compounds similar to (2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole can induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle progression .
Case Study: In vitro Evaluation
In vitro tests using human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound inhibited cell proliferation significantly at concentrations ranging from 10 µM to 50 µM. The mechanism was attributed to the compound's ability to disrupt microtubule dynamics, similar to known chemotherapeutic agents .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogenic bacteria and fungi. Preliminary screening revealed that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Mechanistic Insights
The biological activity of (2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole is thought to be mediated through:
- Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress leading to cellular damage.
- Enzyme Inhibition: Targeting specific enzymes involved in cellular proliferation and survival.
- Interaction with DNA: Potential intercalation into DNA structures disrupting replication processes.
Data Table: Biological Activity Summary
Q & A
What are the critical steps to ensure high enantiomeric purity during synthesis?
Methodological Answer:
Enantioselective synthesis requires chiral auxiliaries or catalysts to induce stereochemistry. For example, asymmetric induction via chiral phosphine ligands (e.g., AntPhos analogs) can achieve >99% enantiomeric excess (ee) . Key steps include:
- Chiral resolution : Use chiral chromatography or crystallization to separate enantiomers.
- Reaction monitoring : Employ HPLC with chiral columns to track ee during synthesis .
- Inert conditions : Conduct reactions under nitrogen/argon to prevent racemization, as the compound is air-sensitive .
Which spectroscopic and crystallographic techniques are most reliable for confirming stereochemistry?
Methodological Answer:
- X-ray crystallography : Provides definitive proof of absolute configuration, especially for crystalline derivatives .
- NMR spectroscopy : Compare P and H NMR chemical shifts with known diastereomers. For example, tert-butyl groups exhibit distinct splitting patterns in H NMR due to hindered rotation .
- Circular Dichroism (CD) : Correlate CD spectra with crystallographic data to validate enantiomeric assignments .
How can reaction conditions be optimized when using this compound as a ligand in asymmetric catalysis?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., THF, DCM) enhance ligand solubility and metal coordination .
- Temperature control : Lower temperatures (0–25°C) improve enantioselectivity by reducing thermal racemization .
- Catalyst loading : Sub-5 mol% loadings are typical for phosphine ligands to balance cost and efficiency .
- Additives : Silver salts (e.g., AgOTf) can stabilize metal-ligand complexes in cross-coupling reactions .
What strategies address contradictions between crystallographic and spectroscopic stereochemical data?
Methodological Answer:
- Cross-validation : Use multiple techniques (e.g., NMR, X-ray, CD) to resolve discrepancies. For example, if NMR suggests a different configuration than X-ray, re-examine sample purity or crystal packing effects .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values for proposed stereoisomers .
- Derivatization : Convert the compound to a crystalline derivative (e.g., metal complex) for unambiguous X-ray analysis .
How does the tert-butyl substituent influence catalytic performance and stability?
Methodological Answer:
- Steric effects : The bulky tert-butyl group prevents undesired side reactions by shielding the phosphorus center, enhancing selectivity in asymmetric catalysis .
- Stability : The tert-butyl group improves thermal stability but may reduce solubility in nonpolar solvents. Pre-treatment with degassed solvents mitigates oxidation .
- Electronic effects : Electron-donating tert-butyl groups modulate the phosphorus atom’s electron density, affecting metal-ligand bonding in catalytic cycles .
What precautions are essential for handling and storing this compound?
Methodological Answer:
- Storage : Store at –20°C under inert gas (argon/nitrogen) in sealed, flame-dried vials to prevent moisture/oxygen degradation .
- Handling : Use Schlenk lines or gloveboxes for weighing and solution preparation.
- Stability tests : Monitor decomposition via P NMR; signals broadening or shifting indicate degradation .
How can researchers assess the environmental stability of this organophosphorus compound?
Methodological Answer:
- Hydrolytic stability : Incubate in buffered solutions (pH 3–10) and track degradation via LC-MS. Phosphorus-containing compounds often hydrolyze under acidic/basic conditions .
- Photostability : Expose to UV-Vis light (300–400 nm) and monitor changes using P NMR or HPLC. Anthracenyl groups may enhance UV sensitivity .
- Thermal analysis : Use TGA/DSC to determine decomposition temperatures and identify stable operating ranges .
What role does the anthracenyl group play in modifying catalytic or photophysical properties?
Methodological Answer:
- π-Stacking interactions : The anthracenyl moiety facilitates substrate binding via π-π interactions in transition-metal catalysis .
- Photoluminescence : Anthracene’s conjugated system enables applications in optoelectronic studies; monitor emission spectra (λex = 360 nm) .
- Steric vs. electronic balance : While anthracene adds steric bulk, its electron-withdrawing nature can alter redox properties of metal complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
